2-(2-Nitrophenyl)-1,3-thiazolidine
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Overview
Description
Thiazolidine, 2-(2-nitrophenyl)- is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 2-(2-nitrophenyl)- typically involves the reaction of 2-nitrobenzaldehyde with cysteamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently cyclizes to form the thiazolidine ring. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of Thiazolidine, 2-(2-nitrophenyl)- often employs a similar synthetic route but on a larger scale. The process may involve the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Thiazolidine, 2-(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The biological activity of Thiazolidine, 2-(2-nitrophenyl)- is primarily attributed to its ability to interact with specific molecular targets and pathways. For instance, the compound can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-2,4-dione: Known for its hypoglycemic activity and use in diabetes treatment.
Thiazole: Exhibits a wide range of biological activities, including antimicrobial and anticancer properties.
Thiazolidinone: Studied for its potential as an anticonvulsant and anti-inflammatory agent
Uniqueness
Thiazolidine, 2-(2-nitrophenyl)- stands out due to its unique combination of a thiazolidine ring and a nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This structural feature allows it to participate in a variety of chemical reactions and exhibit diverse pharmacological effects .
Properties
CAS No. |
88874-75-3 |
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Molecular Formula |
C9H10N2O2S |
Molecular Weight |
210.26 g/mol |
IUPAC Name |
2-(2-nitrophenyl)-1,3-thiazolidine |
InChI |
InChI=1S/C9H10N2O2S/c12-11(13)8-4-2-1-3-7(8)9-10-5-6-14-9/h1-4,9-10H,5-6H2 |
InChI Key |
AWFBYJJTXNGJMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(N1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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